Dihexyl sebacate

Description

Properties

IUPAC Name |

dihexyl decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O4/c1-3-5-7-15-19-25-21(23)17-13-11-9-10-12-14-18-22(24)26-20-16-8-6-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIDSVPVVYHXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179251 | |

| Record name | Dihexyl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2449-10-7 | |

| Record name | Dihexyl sebacate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2449-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexyl sebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002449107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihexyl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihexyl sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dihexyl sebacate chemical structure and properties

An In-depth Technical Guide to Dihexyl Sebacate: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, with a primary focus on the commercially significant isomer, bis(2-ethylhexyl) sebacate (DEHS), also widely known as dioctyl sebacate (DOS). This document delves into its chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization. Furthermore, it explores its critical applications in industrial and research settings, particularly its role as a high-performance plasticizer in polymer science and as a functional excipient in pharmaceutical and cosmetic formulations. The guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile diester.

Chemical Identity and Structure

This compound refers to the diester formed from sebacic acid and hexyl alcohol. However, in industrial and scientific literature, the term most commonly refers to bis(2-ethylhexyl) sebacate , a branched-chain isomer. It is crucial to distinguish this from the straight-chain isomer, di-n-hexyl sebacate, as their properties differ. For clarity, this guide will focus on the branched isomer, DEHS, unless otherwise specified.

DEHS is also frequently referred to as dioctyl sebacate (DOS), a synonym that has become common in the industry.[1]

-

Common Synonyms : Di(2-ethylhexyl) sebacate (DEHS), Dioctyl sebacate (DOS), Sebacic acid di(2-ethylhexyl) ester[2][3]

The structure of DEHS features a central ten-carbon aliphatic chain (from sebacic acid) ester-linked to two branched 2-ethylhexyl groups. This branched structure is key to its function, as it disrupts polymer chain packing, thereby imparting flexibility, especially at low temperatures.

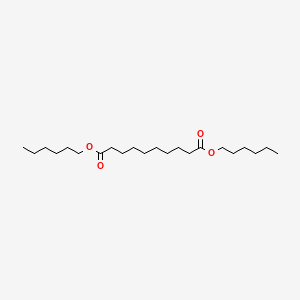

Caption: Chemical structure of bis(2-ethylhexyl) sebacate.

Physicochemical Properties

DEHS is a colorless to pale-yellow, oily liquid with a mild odor.[5][8] Its physical properties make it an effective plasticizer, particularly for applications requiring flexibility at low temperatures.[3][9] It is characterized by low volatility and high plasticizing efficiency.[9]

Table 1: Key Physicochemical Properties of Di(2-ethylhexyl) Sebacate

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale straw-colored oily liquid | [4][5][10] |

| Odor | Mild | [5][8] |

| Melting Point | -48 °C to -55 °C | [3][4][10][11] |

| Boiling Point | 256 °C @ 5 mmHg; 212 °C @ 1 mmHg | [10][12] |

| Density | 0.913 - 0.919 g/mL at 20-25 °C | [12][13] |

| Flash Point (Open Cup) | 205 °C to 215 °C | [3][4][13] |

| Water Solubility | Insoluble / None | [4][7][8] |

| Refractive Index (n20/D) | 1.449 - 1.451 | [3][12] |

| Vapor Pressure | 8.71 x 10⁻⁸ mmHg @ 25 °C; 0.000024 Pa @ 37°C | [4][10] |

The very low melting point and high boiling point are indicative of a stable liquid over a wide temperature range, a critical attribute for its use as a plasticizer and lubricant.[3] Its insolubility in water contributes to its excellent resistance to extraction by water and detergents in finished products.[9]

Synthesis and Manufacturing

The industrial production of DEHS is primarily achieved through a direct esterification reaction. The causality behind this choice is the high-yield, straightforward nature of the process using readily available bulk chemicals.

Synthesis Principle

DEHS is manufactured by the esterification of sebacic acid with two molar equivalents of 2-ethylhexanol.[5][8][14] The reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium toward the product side, in accordance with Le Châtelier's principle.

Reaction: Sebacic Acid + 2 (2-Ethylhexanol) ⇌ Bis(2-ethylhexyl) sebacate + 2 H₂O

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative method for synthesizing DEHS.

Materials:

-

Sebacic Acid

-

2-Ethylhexanol (slight molar excess, e.g., 2.2 equivalents)

-

Catalyst: Titanate ester (e.g., tetrabutyl titanate) or p-Toluenesulfonic acid

-

Toluene (as an azeotropic agent for water removal)

-

5% Sodium Hydroxide or Sodium Carbonate solution (for neutralization)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

-

Charging Reactants: Charge the flask with sebacic acid, 2-ethylhexanol, and toluene.

-

Catalyst Addition: Add the acid catalyst to the mixture.

-

Esterification: Heat the mixture to reflux (typically 150-225 °C).[15] Water produced during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by measuring the amount of water collected or by periodically testing the acid number of the reaction mixture. The reaction is considered complete when the theoretical amount of water is collected or the acid number falls below a target value (e.g., <0.20 mg KOH/g).[15]

-

Work-up & Purification:

-

Dealcoholysis: Cool the reaction mixture. Remove excess 2-ethylhexanol and toluene via vacuum distillation.[15][16]

-

Neutralization: Wash the crude ester with a 5% sodium hydroxide or sodium carbonate solution to remove the acidic catalyst and any remaining unreacted sebacic acid.[16]

-

Washing: Wash with water and then brine to remove residual base and salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filtration & Distillation: Filter to remove the drying agent. The final product can be further purified by vacuum distillation to yield high-purity DEHS.[15]

-

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of DEHS are confirmed using standard analytical techniques.

-

Spectroscopy:

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms. Spectral data for DEHS and related esters are available in public databases and literature.[2][17]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum of DEHS will show a prominent C=O stretch characteristic of esters (around 1730-1740 cm⁻¹) and C-H stretches for the aliphatic chains.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern, which can be used to confirm the identity of the compound.[2] The electron ionization (EI) mass spectrum is available in the NIST database.

-

-

Chromatography:

-

Gas Chromatography (GC): GC is a primary method for assessing the purity of DEHS and quantifying any residual starting materials or byproducts. Purity levels are often specified as >98% or >99%.

-

Applications in Research and Drug Development

The unique properties of DEHS make it a valuable component in a variety of high-performance applications.

-

Plasticizer for Polymers: The most significant application of DEHS is as a plasticizer, especially for polyvinyl chloride (PVC), nitrocellulose, and synthetic rubbers.[9] Its exceptional performance at low temperatures makes it indispensable for products that must remain flexible in cold environments, such as wire and cable insulation, food packaging films, and medical tubing.[9][18]

-

Pharmaceutical & Cosmetic Excipient: In topical formulations, DEHS functions as a non-oily emollient, providing a smooth and soft feel to the skin.[5][18] It also acts as a solvent and a plasticizer in film-coating for tablets and granules.[5][18]

-

Aerosol Generation for Research: Due to its low vapor pressure and thermal stability, DEHS can be vaporized and recondensed to form stable, uniformly-sized aerosol particles.[10] This makes it an ideal challenge agent for testing the fit of respirators and for fundamental research on particle deposition in the respiratory system.[10]

-

Lubricants and Hydraulic Fluids: DEHS is used as a base stock for synthetic lubricants and as an additive in engine oils and hydraulic fluids, particularly where performance over a wide temperature range is required.[1][14]

Safety and Toxicology Summary

DEHS is generally considered to have a low order of acute toxicity.

-

Acute Toxicity: The oral LD50 in rats is reported to be very high, at 12,800 mg/kg, suggesting low acute toxicity if ingested.[19] The dermal LD50 in rabbits is approximately 15,029 mg/kg.[20]

-

Irritation: It is not classified as a skin or eye irritant under normal handling conditions, though standard laboratory precautions should be followed.[20][21]

-

Chronic Toxicity and Other Endpoints: There are significant data gaps regarding chronic toxicity, carcinogenicity, and reproductive toxicity.[10] While DEHS can be metabolized to 2-ethylhexanol, which has been associated with certain toxicities, the overall profile of DEHS itself has not been fully elucidated.[10]

-

Reactivity: The compound is stable under normal conditions but can react with strong oxidizing agents.[4][8][20]

Based on available data, it is not considered a hazardous substance by OSHA Hazard Communication Standards.[21]

Conclusion

Di(2-ethylhexyl) sebacate is a high-performance diester with a well-established profile of desirable physicochemical properties, including excellent thermal stability, low volatility, and superior low-temperature flexibility. Its straightforward synthesis from sebacic acid and 2-ethylhexanol allows for large-scale industrial production. These attributes have cemented its role as a critical plasticizer in the polymer industry and as a functional emollient and solvent in pharmaceutical and cosmetic applications. While its acute toxicity is low, further research into its long-term toxicological profile would be beneficial for expanding its applications in sensitive fields.

References

-

PubChem. (n.d.). Di-2-ethylhexyl sebacate. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 122-62-3, Dioctyl sebacate. Retrieved from [Link]

-

Hallstar Industrial. (n.d.). Di-2-Ethylhexyl Sebacate (DOS): A Very Versatile, Low-Temperature Ester. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

precisionFDA. (n.d.). DIETHYLHEXYL SEBACATE. Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 1290 - DI(2-ETHYLHEXYL) SEBACATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Dioctyl sebacate. Retrieved from [Link]

-

Integratechem Co. (n.d.). Dioctyl Sebacate (DOS) CAS 122-62-3 | Low-Temperature Plasticizer Supplier. Retrieved from [Link]

-

Nayakem. (n.d.). Sebacates Plasticizers. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of Dioctyl Sebacate From Sebacic Acid and 2-Ethylhexyl Alcohol. Retrieved from [Link]

-

U.S. Consumer Product Safety Commission. (2019). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Di (2-ethylhexyl) Sebacate (DEHS) and Dioctyl Sebacate (DOS)”. Retrieved from [Link]

-

Polytrans. (n.d.). DIOCTYL SEBACATE. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIOCTYL SEBACATE (DOS). Retrieved from [Link]

-

Kaimosi BioChem Tech Co., Ltd. (n.d.). 122-62-3|Dioctyl sebacate. Retrieved from [Link]

-

ResearchGate. (n.d.). Esterification reaction of sebacic acid and 2-ethyl-1-hexanol to form D2EHS. Retrieved from [Link]

- Google Patents. (n.d.). CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate.

- Google Patents. (n.d.). KR20130005367A - The method of preparing dioctyl sebacate for anticorrosive oil being used to steel plate for can of foods.

-

NIST. (n.d.). Decanedioic acid, bis(2-ethylhexyl) ester. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Decanedioic acid, bis(2-ethylhexyl) ester. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

- 1. Dioctyl sebacate - Wikipedia [en.wikipedia.org]

- 2. Di-2-ethylhexyl sebacate | C26H50O4 | CID 31218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dioctyl Sebacate (DOS) Manufacturers China | CAS 122-62-3 | Integratechem [integratechem.com]

- 4. ICSC 1290 - DI(2-ETHYLHEXYL) SEBACATE [chemicalsafety.ilo.org]

- 5. specialchem.com [specialchem.com]

- 6. GSRS [precision.fda.gov]

- 7. biomall.in [biomall.in]

- 8. lookchem.com [lookchem.com]

- 9. hallstarindustrial.com [hallstarindustrial.com]

- 10. cpsc.gov [cpsc.gov]

- 11. parchem.com [parchem.com]

- 12. 癸二酸二(2-乙基己基)酯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 13. DIOCTYL SEBACATE [polytrans.be]

- 14. researchgate.net [researchgate.net]

- 15. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]

- 16. KR20130005367A - The method of preparing dioctyl sebacate for anticorrosive oil being used to steel plate for can of foods - Google Patents [patents.google.com]

- 17. Bis(2-ethylhexyl) sebacate(122-62-3) 1H NMR spectrum [chemicalbook.com]

- 18. Sebacates – Nayakem [nayakem.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. echemi.com [echemi.com]

- 21. fishersci.com [fishersci.com]

Physical and chemical properties of dihexyl sebacate

An In-depth Technical Guide to the Physical and Chemical Properties of Dihexyl Sebacate

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound (CAS No. 2449-10-7). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer in-depth insights into the molecule's characteristics and the scientific principles governing them. A critical focus is placed on differentiating this compound from its commonly confused isomer, di(2-ethylhexyl) sebacate (DOS), to ensure methodological accuracy in research and formulation. The guide details available physicochemical data, discusses expected chemical behavior based on its ester structure, and provides standardized protocols for its empirical characterization.

Introduction and Critical Disambiguation

This compound is a diester of sebacic acid and n-hexanol. Its long aliphatic chains and dual ester functionalities impart properties that make it a candidate for use as a plasticizer, solvent, and emollient in various advanced formulations. However, a significant challenge in the scientific literature and commercial databases is the frequent confusion between this compound and the structurally distinct, branched-chain isomer, di(2-ethylhexyl) sebacate, commonly known as dioctyl sebacate or DOS.

This ambiguity can lead to critical errors in experimental design and interpretation. Di(2-ethylhexyl) sebacate possesses a branched alkyl chain (2-ethylhexyl), which introduces steric hindrance and alters its physical properties, such as its melting point and viscosity, compared to the straight-chain n-hexyl groups in this compound. This guide will focus exclusively on the straight-chain this compound (CAS 2449-10-7) and will use data for di(2-ethylhexyl) sebacate only as a point of comparison to highlight their differences.

To clarify this distinction, the molecular structures of both compounds are presented below.

Caption: General workflow for the physicochemical characterization of this compound.

An In-depth Technical Guide to the Synthesis and Characterization of Dihexyl Sebacate

Abstract

Dihexyl sebacate, the diester of sebacic acid and 1-hexanol, is a versatile chemical compound with significant applications as a high-performance, cold-resistant plasticizer and a base oil for lubricants. Its utility in specialized formulations, including those for drug delivery systems, demands a thorough understanding of its synthesis and rigorous characterization to ensure purity, identity, and performance. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the chemical principles, experimental protocols, and analytical methodologies involved in the preparation and validation of this compound. We delve into the causality behind experimental choices, from catalyst selection to purification strategies, and present a self-validating framework of characterization techniques, including spectroscopic and chromatographic analyses.

Introduction: The Scientific Merit of this compound

This compound (DHS) is an organic ester with the chemical formula C₂₂H₄₂O₄. It is synthesized from sebacic acid, a naturally derived dicarboxylic acid typically produced from castor oil, making it a compound with a favorable bio-based profile[1][2]. Its molecular structure, featuring a flexible ten-carbon aliphatic chain flanked by two hexyl ester groups, imparts desirable physicochemical properties.

Primarily, DHS is recognized for its exceptional performance at low temperatures, which prevents materials like polyvinyl chloride (PVC) and synthetic rubbers from becoming brittle[3][4]. This makes it an invaluable plasticizer in applications requiring flexibility in cold environments, such as wire and cable insulation, films, and coatings[1][3]. Beyond its role as a plasticizer, its high boiling point, low volatility, and good lubricating properties make it a suitable component in specialty greases and hydraulic fluids[4][5]. For the pharmaceutical and drug development sector, its low toxicity profile and ability to act as a solvent and emollient open avenues for its use in topical formulations and as a component in advanced drug delivery systems.

This guide will systematically explore the synthesis via Fischer esterification and the multi-faceted approach required for its comprehensive characterization.

Synthesis of this compound: A Mechanistic and Practical Approach

The industrial and laboratory synthesis of this compound is predominantly achieved through the direct esterification of sebacic acid with 1-hexanol. This reaction, a classic example of Fischer esterification, is an acid-catalyzed equilibrium process where water is a byproduct.

Reaction Scheme: HOOC-(CH₂)₈-COOH (Sebacic Acid) + 2 CH₃(CH₂)₅OH (1-Hexanol) ⇌ CH₃(CH₂)₅OOC-(CH₂)₈-COOC(CH₂)₅CH₃ (this compound) + 2 H₂O

Core Principles and Rationale for Experimental Design

Achieving a high yield of pure this compound requires careful control over several key parameters. The choices made are deeply rooted in chemical principles aimed at maximizing product formation and simplifying purification.

-

Molar Ratio of Reactants: The esterification is reversible. According to Le Châtelier's principle, using an excess of one reactant (typically the less expensive and more easily removed alcohol, 1-hexanol) shifts the equilibrium toward the formation of the ester product. Molar ratios of acid to alcohol in the range of 1:2.5 to 1:5 are common to drive the reaction to completion[6][7].

-

Catalyst Selection: The reaction rate at moderate temperatures is impractically slow without a catalyst.

-

Homogeneous Acid Catalysts: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are effective but can be corrosive and difficult to remove, sometimes leading to side reactions or product degradation at high temperatures.

-

Heterogeneous Acid Catalysts: Solid acid catalysts such as silicotungstic acid or sulfated zirconia offer the significant advantage of being easily separated from the reaction mixture by filtration, simplifying the workup process and allowing for catalyst recycling[8][9].

-

Organometallic Catalysts: Titanate esters, such as titanium(IV) isopropoxide, are highly efficient catalysts that operate at high temperatures (210-225 °C) and produce high-purity products with minimal side reactions[10][11].

-

Enzymatic Catalysts: Immobilized lipases, like Candida antarctica lipase B (Novozym 435), represent a green chemistry approach[7]. These biocatalysts operate under mild conditions (e.g., 40-50 °C), exhibit high selectivity, and eliminate the need for harsh acidic conditions, though reaction times may be longer[12][13].

-

-

Temperature and Water Removal: Increasing the temperature accelerates the reaction rate. Critically, the continuous removal of the water byproduct is essential to pull the equilibrium towards the product side. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene[14]. For high-temperature reactions using titanate catalysts, the water can be boiled out of the system directly[11].

Synthesis and Purification Workflow

The logical flow from reactants to the purified product involves a multi-step process designed to maximize yield and purity.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol (Laboratory Scale)

This protocol describes a typical synthesis using p-toluenesulfonic acid as the catalyst.

-

Reactor Setup: Equip a 1 L three-neck round-bottom flask with a magnetic stirrer, a heating mantle, a temperature probe, and a Dean-Stark apparatus fitted with a reflux condenser.

-

Charging Reactants: Charge the flask with sebacic acid (101.1 g, 0.5 mol), 1-hexanol (153.3 g, 1.5 mol, 3.0 eq.), p-toluenesulfonic acid monohydrate (1.9 g, 1 mol%), and toluene (150 mL).

-

Reaction: Heat the mixture to reflux (approx. 120-140 °C). Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (approx. 4-6 hours). The theoretical amount of water is 18 mL (1.0 mol).

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots, dissolving them in a neutral solvent, and titrating with standardized NaOH to determine the acid value. The reaction is considered complete when the acid value is < 0.5 mg KOH/g.

-

Cooling and Neutralization: Once complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution (2 x 100 mL) to neutralize the catalyst and any unreacted sebacic acid.

-

Washing: Wash the organic layer with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual salts and water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent and Excess Reactant Removal: Remove the toluene and excess 1-hexanol by rotary evaporation.

-

Final Purification: Purify the crude this compound by vacuum distillation to yield a colorless, oily liquid.

Comprehensive Characterization: A Self-Validating System

Characterization is a critical phase to confirm the successful synthesis of the target molecule and to assess its purity. A combination of spectroscopic, chromatographic, and physicochemical methods provides a self-validating system where results from one technique corroborate the findings of another.

Caption: Logical framework for the characterization of this compound.

Spectroscopic Analysis

3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. It is a rapid and powerful tool to confirm the conversion of the carboxylic acid and alcohol reactants into an ester product.

-

Protocol:

-

Acquire a background spectrum of the empty ATR crystal or salt plates.

-

Apply a small drop of the purified this compound onto the crystal or as a thin film between salt plates.

-

Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

-

-

Interpretation: The key validation is the disappearance of the broad O-H stretch from the carboxylic acid (typically ~3300-2500 cm⁻¹) and the appearance of a strong, sharp C=O stretching band for the ester at approximately 1735 cm⁻¹[6]. The C-O stretching bands will appear in the 1250-1100 cm⁻¹ region. The spectrum will also be dominated by C-H stretching and bending vibrations from the long alkyl chains.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, connectivity, and chemical environment of hydrogen and carbon atoms, respectively. It is the definitive method for confirming the precise structure of the synthesized ester.

-

Protocol:

-

Dissolve a small amount of the sample (~10-20 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

-

Interpretation (¹H NMR):

-

-O-CH₂- (a): A triplet at ~4.05 ppm, corresponding to the two methylene groups directly attached to the ester oxygen atoms.

-

-CH₂-COO- (b): A triplet at ~2.28 ppm for the methylene groups adjacent to the carbonyls.

-

Alkyl Chain Protons (c, d, e, f): A series of multiplets between ~1.2 and ~1.7 ppm for the remaining methylene protons in both the sebacate and hexyl chains.

-

-CH₃ (g): A triplet at ~0.89 ppm for the terminal methyl groups of the hexyl chains.

-

-

Interpretation (¹³C NMR):

-

C=O: A signal around 173 ppm for the ester carbonyl carbons.

-

-O-CH₂-: A signal around 65 ppm for the carbons attached to the ester oxygen.

-

Alkyl Chain Carbons: A series of signals in the upfield region (~14-34 ppm) corresponding to the various methylene and methyl carbons of the aliphatic chains.

-

Chromatographic and Physicochemical Analysis

| Parameter | Principle & Purpose | Typical Value/Result | Reference |

| Purity (GC-MS) | Gas chromatography separates components by volatility; Mass spectrometry provides the molecular weight and fragmentation pattern, confirming identity and assessing purity. | > 99.0% purity with a major peak at the expected retention time. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragments. | [7][15] |

| Acid Value | A titration method to quantify residual acidity from unreacted sebacic acid or the acid catalyst. It is a critical quality control parameter. | ≤ 0.1 mg KOH/g | [5] |

| Saponification Value | Measures the amount of alkali required to saponify a known weight of the ester. It is indicative of the average molecular weight and ester purity. | 258 - 265 mg KOH/g | N/A |

| Density (20°C) | A fundamental physical property useful for identification and quality control. | 0.913 – 0.916 g/cm³ | [5] |

| Refractive Index (25°C) | The ratio of the speed of light in a vacuum to its speed in the substance. It is a highly sensitive measure of purity. | 1.449 – 1.451 | [5] |

| Appearance | A simple visual inspection for color and clarity. | Colorless, transparent liquid | [5] |

Table 1: Key Characterization Parameters and Expected Results for this compound.

Safety, Handling, and Storage

This compound is considered to have low acute toxicity and is not classified as hazardous[16][17]. However, standard laboratory safety practices should always be observed.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves. Avoid inhalation of vapors, especially during high-temperature distillation. Use in a well-ventilated area or fume hood[18].

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. It is stable under normal conditions[19].

-

Spillage: Absorb spills with an inert material (e.g., sand, vermiculite) and dispose of it in accordance with local regulations.

Conclusion

The synthesis of this compound is a well-established process rooted in the fundamental principles of Fischer esterification. Success hinges on a rational approach to experimental design, particularly in driving the reaction equilibrium and implementing an effective purification strategy. A robust, multi-technique characterization framework is non-negotiable for verifying the structural identity and ensuring the high purity required for demanding applications in materials science and pharmaceutical development. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently produce and validate high-quality this compound.

References

- Hallstar Industrial. (n.d.). Di-2-Ethylhexyl Sebacate (DOS): A Very Versatile, Low-Temperature Ester.

-

Wikipedia. (n.d.). Dioctyl sebacate. Retrieved from [Link]

- PubChem. (n.d.). Dioctyl sebacate.

-

Nayakem. (n.d.). Sebacates Plasticizers. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Catalytic Synthesis of the this compound with Silicotungstic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Di-2-ethylhexyl sebacate. Retrieved from [Link]

- U.S. Consumer Product Safety Commission. (2019). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Di (2-ethylhexyl) Sebacate (DEHS)

-

AIP Publishing. (2018). Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol. Retrieved from [Link]

-

ResearchGate. (2015). Biocatalytic synthesis of dioctyl sebacate in toluene using an immobilised lipase. Retrieved from [Link]

-

ILO and WHO. (2021). ICSC 1290 - DI(2-ETHYLHEXYL) SEBACATE. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemistry of Sebacates: Properties and Applications of Dioctyl Sebacate. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of Dioctyl Sebacate From Sbacaic Acid and 2-Ethylhexyl Alcochol. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIOCTYL SEBACATE (DOS). Retrieved from [Link]

-

Kaimosi BioChem Tech Co., Ltd. (n.d.). 122-62-3|Dioctyl sebacate. Retrieved from [Link]

-

Integratechem Co. (n.d.). Dioctyl Sebacate (DOS) CAS 122-62-3 | Low-Temperature Plasticizer Supplier. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Synthesis of dioctyl sebacate catalysed by cellulose-immobilized lipase. Retrieved from [Link]

-

GO YEN CHEMICAL INDUSTRIAL CO., LTD. (n.d.). GOYENCHEM-DOS Dioctyl sebacate Plasticizer. Retrieved from [Link]

-

ResearchGate. (n.d.). Esterification reaction of sebacic acid and 2-ethyl-1-hexanol to form D2EHS. Retrieved from [Link]

-

Chemical Industry & Company. (n.d.). Dioctyl Sebacate. Retrieved from [Link]

-

SpringerLink. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Retrieved from [Link]

-

ResearchGate. (2017). Esterification of Sebacic Acid in Near-Critical and Supercritical Methanol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

SpectraBase. (n.d.). Di(2-ethylhexyl) sebacate - Optional[FTIR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate.

-

NIST WebBook. (n.d.). Decanedioic acid, bis(2-ethylhexyl) ester. Retrieved from [Link]

-

LookChem. (n.d.). Cas 122-62-3,Dioctyl sebacate. Retrieved from [Link]

-

ACS Publications. (2017). Esterification of Sebacic Acid in Near-Critical and Supercritical Methanol. Retrieved from [Link]

-

NIST WebBook. (n.d.). Dioctyl sebacate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum. ( a ) sebacic acid ( b ) polysebacic anhydride. Retrieved from [Link]

Sources

- 1. Sebacates – Nayakem [nayakem.com]

- 2. Chemical Synthesis of Sebacic Acid - ChemCeed [chemceed.com]

- 3. GOYENCHEM-DOS Dioctyl sebacate Plasticizer [gyc-speciality-chemicals.com]

- 4. Dioctyl Sebacate [yeeyoung.co.kr]

- 5. Dioctyl Sebacate (DOS) Manufacturers China | CAS 122-62-3 | Integratechem [integratechem.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. scribd.com [scribd.com]

- 8. Catalytic Synthesis of the this compound with Silicotungstic Acid | Semantic Scholar [semanticscholar.org]

- 9. 122-62-3|Dioctyl sebacate|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 10. nbinno.com [nbinno.com]

- 11. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Di-2-ethylhexyl sebacate | C26H50O4 | CID 31218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. grokipedia.com [grokipedia.com]

- 17. cpsc.gov [cpsc.gov]

- 18. ICSC 1290 - DI(2-ETHYLHEXYL) SEBACATE [chemicalsafety.ilo.org]

- 19. lookchem.com [lookchem.com]

Di(2-ethylhexyl) Sebacate (DEHS): A Comprehensive Technical Guide for Scientific Professionals

This guide provides an in-depth exploration of Di(2-ethylhexyl) sebacate (DEHS), a versatile diester compound with significant applications in the fields of polymer science, cosmetics, and increasingly, in the pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its chemical and physical properties, synthesis, analytical determination, and its emerging role in drug delivery systems.

Core Compound Identification and Properties

Di(2-ethylhexyl) sebacate, often referred to as dioctyl sebacate (DOS), is the diester of sebacic acid and 2-ethylhexanol. It is a branched-chain ester, a structural characteristic that imparts desirable properties such as low-temperature flexibility and high plasticizing efficiency.

| Property | Value | Reference |

| CAS Number | 122-62-3 | [1][2] |

| Molecular Formula | C₂₆H₅₀O₄ | [2] |

| Molecular Weight | 426.68 g/mol | [2] |

| Appearance | Colorless, oily liquid | [3] |

| Boiling Point | 256 °C at 0.7 kPa | [2] |

| Melting Point | -48 °C | [2] |

| Density | ~0.914 g/mL at 25 °C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

Synthesis of Di(2-ethylhexyl) Sebacate

The industrial synthesis of DEHS is typically achieved through the direct esterification of sebacic acid with 2-ethylhexanol.[1] This reaction is generally catalyzed by an acid, such as sulfuric acid or a solid catalyst like a titanate, and is driven to completion by the removal of water.[1][4]

Laboratory-Scale Synthesis Protocol:

This protocol outlines a representative procedure for the synthesis of DEHS in a laboratory setting.

Materials:

-

Sebacic acid (1 mole equivalent)

-

2-Ethylhexanol (2.2 mole equivalents)

-

p-Toluenesulfonic acid monohydrate (0.02 mole equivalents)

-

Toluene (as azeotroping agent)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add sebacic acid, 2-ethylhexanol, p-toluenesulfonic acid monohydrate, and toluene.

-

Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer successively with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess 2-ethylhexanol.

-

The resulting crude DEHS can be further purified by vacuum distillation to obtain a high-purity product.

Sources

Introduction: Dihexyl Sebacate in Modern Formulations

An In-Depth Technical Guide to the Solubility of Dihexyl Sebacate in Organic Solvents

This compound (DHS), the diester of decanedioic acid and hexanol, is a colorless, oily liquid with the chemical formula C₂₂H₄₂O₄.[1] With a molecular weight of approximately 370.6 g/mol , this long-chain ester serves as a highly effective plasticizer, emollient, and solvent.[1] Its utility is particularly noted in the pharmaceutical and drug development sectors, where it can function as an excipient to enhance the stability and bioavailability of active pharmaceutical ingredients (APIs) and as a plasticizer in medical device coatings.[2][3]

Understanding the solubility of this compound in various organic solvents is paramount for formulation scientists. Solubility dictates the choice of processing solvents, affects the physical stability of a formulation, and influences the performance of the final product. This guide provides a comprehensive overview of the solubility characteristics of this compound, moving from a robust theoretical framework to practical, predictive data and experimental verification protocols.

Part 1: The Predictive Power of Hansen Solubility Parameters (HSP)

The age-old axiom "like dissolves like" provides a useful, albeit simplistic, starting point for predicting solubility. A more powerful and quantitative approach is the use of Hansen Solubility Parameters (HSP). Developed by Charles M. Hansen, this model posits that the total cohesive energy of a substance can be divided into three distinct components.[4][5]

-

δd (Dispersion): Energy from atomic dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters (in units of MPa⁰.⁵) act as coordinates for a point in a three-dimensional "Hansen space". The core principle is that substances with closer HSP coordinates are more likely to be miscible.[4]

The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as: Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

Each solute has a characteristic interaction radius (R₀) that defines a sphere of solubility around its HSP point. A solvent whose HSP coordinates fall within this sphere is predicted to be a good solvent for that solute. This relationship is quantified by the Relative Energy Difference (RED) number:

RED = Ra / R₀

-

RED < 1: High affinity; the solvent is likely to dissolve the solute.

-

RED ≈ 1: Borderline affinity; partial solubility may occur.

-

RED > 1: Low affinity; the solvent is unlikely to dissolve the solute.[1][6]

dot graph TD subgraph Hansen_Solubility_Space [Hansen Solubility Space] direction LR A[Solute HSP Point (δd₁, δp₁, δh₁)] -- "Interaction Radius (R₀)" --- B((Solubility Sphere)); C[Solvent A (δd₂, δp₂, δh₂)] -- "Distance (Ra) < 1" --> B; D[Solvent B (δd₃, δp₃, δh₃)] -- "Distance (Ra) > 1" --- E((Outside Sphere));

Conceptual model of Hansen Solubility Space.

Part 2: Estimated Hansen Parameters for this compound

This compound Structure: CH₃(CH₂)₅-OOC-(CH₂)₈-COO-(CH₂)₅CH₃

-

Constituent Groups: 2x [-CH₃], 18x [-CH₂-], 2x [-COO-]

Using the Hoftyzer-Van Krevelen contribution values, the estimated HSP for this compound are calculated as follows:

-

δd = 16.5 MPa⁰.⁵

-

δp = 3.6 MPa⁰.⁵

-

δh = 4.3 MPa⁰.⁵

For the purpose of calculating the RED number, a typical interaction radius (R₀) for esters of this size is assumed to be 9.0 MPa⁰.⁵ .

Part 3: Solubility Predictions in Common Organic Solvents

With the estimated HSP for this compound, we can now predict its solubility in a range of common organic solvents. The following table presents the known HSP for various solvents, the calculated distance (Ra) to this compound, the resulting RED number, and a qualitative prediction of solubility.

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Ra (Distance) | RED Number | Predicted Solubility |

| Non-Polar Solvents | ||||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 5.8 | 0.64 | High |

| Toluene | 18.2 | 1.4 | 2.0 | 4.4 | 0.49 | High |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 2.4 | 0.27 | High |

| Ketones | ||||||

| Acetone | 15.5 | 10.4 | 7.0 | 7.6 | 0.84 | High |

| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 | 5.7 | 0.63 | High |

| Esters | ||||||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.8 | 0.42 | High |

| Butyl Acetate | 15.8 | 3.7 | 6.3 | 2.2 | 0.24 | High |

| Alcohols | ||||||

| Methanol | 15.1 | 12.3 | 22.3 | 20.9 | 2.32 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 16.2 | 1.80 | Low |

| Isopropanol | 15.8 | 6.1 | 16.4 | 12.6 | 1.40 | Low / Partial |

| Chlorinated Solvents | ||||||

| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.2 | 0.58 | High |

| Chloroform | 17.8 | 3.1 | 5.7 | 2.7 | 0.30 | High |

| Other | ||||||

| Water | 15.5 | 16.0 | 42.3 | 40.5 | 4.50 | Insoluble |

Source for solvent HSP data:[6][7]

Analysis of Predictions: The HSP model predicts that this compound, a long-chain ester with low overall polarity, will be highly soluble in non-polar solvents (hexane, toluene), other esters (ethyl acetate), ketones (acetone), and chlorinated solvents (dichloromethane). The close proximity of their HSP values (low RED numbers) indicates strong chemical affinity. Conversely, its solubility is predicted to be low in highly polar, hydrogen-bonding solvents like methanol, ethanol, and especially water, where the large disparity in HSP values results in very high RED numbers.

Part 4: Experimental Protocol for Solubility Determination

The theoretical predictions from the HSP model provide a strong foundation, but they must be validated by empirical data. The following protocol outlines a robust method for determining the solubility of this compound.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or gravimetric analysis)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. The goal is to have undissolved solute at the end.

-

Pipette a precise volume (e.g., 5.0 mL) of the chosen solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the vials for a sufficient time to reach equilibrium. For a viscous solute like DHS, this may take 24-48 hours. The system is at equilibrium when the concentration of the supernatant no longer changes over time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop agitation and allow the vials to stand undisturbed in the temperature bath for at least 4 hours for the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette or syringe to avoid premature precipitation.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask (for chromatographic analysis). This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered supernatant.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight is achieved.

-

The final weight of the residue is the mass of this compound that was dissolved in the initial volume of the solvent.

-

-

Chromatographic Method (GC/HPLC):

-

Dilute the filtered supernatant to a known volume in a volumetric flask.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the standards and the sample using a validated chromatographic method.

-

Calculate the concentration of this compound in the supernatant from the calibration curve.

-

-

-

Calculation of Solubility:

-

Express the final result in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

dot graph TD A[Start: Add Excess DHS to Solvent] --> B{Equilibrate}; B -- "24-48h at constant T°" --> C[Allow to Settle]; C -- "4h at constant T°" --> D[Withdraw Supernatant]; D --> E[Filter with 0.45µm Syringe Filter]; E --> F{Quantify DHS}; F -- "Gravimetric Method" --> G[Evaporate Solvent & Weigh Residue]; F -- "Chromatographic Method" --> H[Dilute & Analyze vs. Standards]; G --> I[Calculate Solubility (g/100mL)]; H --> I;

end Experimental workflow for solubility determination.

Conclusion

While readily available quantitative solubility data for this compound is scarce, a robust predictive framework using Hansen Solubility Parameters provides invaluable guidance for researchers and formulation scientists. The model reliably predicts high solubility in a range of non-polar and moderately polar organic solvents, including hydrocarbons, esters, ketones, and chlorinated solvents, while confirming its insolubility in polar, protic solvents like water and lower-chain alcohols. This theoretical understanding, coupled with the provided experimental protocol for validation, equips professionals with the necessary tools to make informed decisions in solvent selection, formulation design, and process optimization involving this compound.

References

- 1. Solubility parameters (HSP) [adscientis.com]

- 2. Dioctyl sebacate - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. osti.gov [osti.gov]

- 6. rsc.org [rsc.org]

- 7. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by molecular formula) [accudynetest.com]

An In-Depth Technical Guide to the Thermal Stability and Degradation of Dihexyl Sebacate

Abstract

Dihexyl sebacate, a linear diester of sebacic acid and hexanol, is a compound of significant interest across various industrial and scientific fields, notably as a high-performance lubricant base stock, a plasticizer for polymers, and increasingly as an excipient in pharmaceutical formulations. Its efficacy in these applications is intrinsically linked to its thermal stability. This guide provides a comprehensive technical overview of the thermal stability and degradation pathways of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing its thermal decomposition, detail the analytical methodologies for its characterization, and elucidate the chemical mechanisms of its degradation under both inert and oxidative conditions.

Introduction: The Significance of this compound and its Thermal Properties

This compound (DHS) is valued for its excellent low-temperature fluidity, high viscosity index, and low volatility. In the realm of pharmaceuticals, its biocompatibility and ability to solubilize active pharmaceutical ingredients (APIs) make it a promising candidate for lipid-based drug delivery systems. However, the manufacturing processes for these applications, such as hot-melt extrusion or sterilization, can expose DHS to elevated temperatures. Therefore, a thorough understanding of its thermal stability is paramount to ensure product quality, safety, and efficacy.

Thermal degradation can lead to a loss of performance, the generation of undesirable byproducts, and in the case of pharmaceutical applications, potential toxicity. This guide aims to provide a foundational understanding of the thermal behavior of this compound, enabling informed decisions in its application and formulation.

Fundamental Principles of Thermal Stability

The thermal stability of an organic molecule like this compound is determined by the energy required to break its chemical bonds. The degradation process is not a simple, single-step event but rather a complex series of chemical reactions that are influenced by several factors:

-

Temperature: As temperature increases, the kinetic energy of the molecules rises, leading to more frequent and energetic collisions, which can initiate bond cleavage.

-

Atmosphere: The presence of oxygen significantly alters the degradation pathway. In an inert atmosphere (e.g., nitrogen or argon), degradation occurs through pyrolysis. In an oxidative atmosphere (e.g., air), thermo-oxidative degradation takes place, which is often more complex and occurs at lower temperatures.

-

Presence of Impurities or Catalysts: Metal ions, residual catalysts from synthesis, or other impurities can act as catalysts, lowering the activation energy for degradation reactions and accelerating decomposition.

Characterizing Thermal Stability: Key Analytical Techniques

The primary technique for assessing the thermal stability of materials like this compound is Thermogravimetric Analysis (TGA) .

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data, a TGA curve, provides crucial information about the thermal stability of the substance.

-

Onset of Decomposition Temperature (Tonset): The temperature at which significant mass loss begins. This is a critical indicator of the upper-temperature limit for the material's use.

-

Temperature of Maximum Rate of Decomposition (Tmax): The temperature at which the rate of mass loss is highest, identified by the peak in the derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment, which can indicate the formation of non-volatile degradation products or char.

Evolved Gas Analysis (EGA)

To identify the volatile products of degradation, TGA is often coupled with other analytical techniques in what is known as Evolved Gas Analysis (EGA).

-

TGA-FTIR (Fourier Transform Infrared Spectroscopy): The gaseous decomposition products from the TGA are passed through an FTIR spectrometer, allowing for the identification of functional groups present in the evolved gases.

-

TGA-MS (Mass Spectrometry): The evolved gases are introduced into a mass spectrometer, which separates the ions based on their mass-to-charge ratio, enabling the identification of the molecular weight of the degradation products.

-

Pyrolysis-GC-MS (Gas Chromatography-Mass Spectrometry): The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry. This technique provides detailed information about the molecular structure of the degradation products.

Degradation Mechanisms of this compound

The degradation of this compound proceeds through different mechanisms depending on the atmospheric conditions.

Thermal Degradation in an Inert Atmosphere (Pyrolysis)

In the absence of oxygen, the primary degradation pathway for long-chain aliphatic esters like this compound is through a non-radical, intramolecular elimination reaction known as a cis-elimination or β-elimination . This mechanism involves a six-membered cyclic transition state.

For this compound, this reaction would lead to the formation of 1-hexene and a carboxylic acid intermediate, which can then undergo further reactions.

Proposed Pyrolytic Degradation Pathway:

-

Initial Ester Cleavage: The ester linkage breaks via a cyclic transition state, yielding 1-hexene and a monohexyl sebacate.

-

Secondary Decomposition: The monohexyl sebacate can undergo a similar elimination to produce another molecule of 1-hexene and sebacic acid.

-

Decarboxylation: At higher temperatures, the sebacic acid can decarboxylate to form various hydrocarbon products.

Caption: Proposed pyrolytic degradation pathway of this compound.

Thermo-oxidative Degradation

In the presence of oxygen, the degradation of this compound is more complex and typically occurs at lower temperatures than pyrolysis. The process is initiated by the formation of free radicals, leading to a chain reaction.

Proposed Thermo-oxidative Degradation Pathway:

-

Initiation: The reaction is initiated by the abstraction of a hydrogen atom from the alkyl chain, forming an alkyl radical. This is often catalyzed by heat, light, or the presence of metal impurities.

-

Propagation: The alkyl radical reacts rapidly with oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another this compound molecule, forming a hydroperoxide and another alkyl radical, thus propagating the chain reaction.

-

Decomposition of Hydroperoxides: Hydroperoxides are unstable and decompose to form highly reactive alkoxy and hydroxy radicals, which can lead to a variety of degradation products, including aldehydes, ketones, carboxylic acids, and smaller ester fragments.

-

Hydrolysis: The presence of water, which can be a byproduct of oxidative reactions, can lead to the hydrolysis of the ester bonds, forming hexanol and sebacic acid.

Studies on the closely related di(2-ethylhexyl) sebacate (DEHS) have shown that the major initial degradation products are 2-ethyl-1-hexanol and mono(2-ethylhexyl) sebacate, indicating that both oxidation and hydrolysis play significant roles. Upon combustion, the ultimate decomposition products are carbon monoxide and carbon dioxide.

Caption: Simplified thermo-oxidative degradation pathway of this compound.

Experimental Protocols

The following protocols provide a general framework for the analysis of the thermal stability of this compound. It is essential to consult the specific instrument manuals and relevant ASTM standards for detailed procedures.

Protocol for Thermogravimetric Analysis (TGA)

This protocol is based on principles outlined in ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry".

Objective: To determine the thermal stability of this compound under both inert and oxidative atmospheres.

Apparatus: Thermogravimetric Analyzer (TGA) with the capability for gas switching.

Procedure:

-

Sample Preparation: Place a small, accurately weighed sample of this compound (typically 5-10 mg) into a clean, tared TGA crucible (e.g., platinum or ceramic).

-

Instrument Setup (Inert Atmosphere):

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) for a sufficient time to ensure an inert atmosphere.

-

Set the temperature program to heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Instrument Setup (Oxidative Atmosphere):

-

Follow the same sample preparation procedure.

-

Purge the furnace with an oxidizing gas (e.g., dry air or a mixture of oxygen and nitrogen) at a constant flow rate.

-

Use the same temperature program as for the inert atmosphere analysis.

-

-

Data Acquisition: Initiate the temperature program and record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage mass loss versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve to obtain the DTG curve.

-

Determine the Tonset and Tmax for both inert and oxidative conditions.

-

Protocol for Evolved Gas Analysis using TGA-FTIR

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Apparatus: A coupled TGA-FTIR system.

Procedure:

-

TGA Setup: Follow the TGA protocol as described above (typically under an inert atmosphere for pyrolysis studies).

-

FTIR Setup:

-

Ensure the transfer line connecting the TGA furnace to the FTIR gas cell is heated to prevent condensation of the evolved gases.

-

Set the FTIR to collect spectra continuously or at predefined temperature intervals throughout the TGA run.

-

-

Data Acquisition: Start the TGA-FTIR experiment. The TGA will record the mass loss, while the FTIR will simultaneously record the infrared spectra of the evolved gases.

-

Data Analysis:

-

Correlate the evolution of specific gases (identified by their characteristic IR absorption bands) with the mass loss events observed in the TGA curve.

-

Use spectral libraries to aid in the identification of the evolved compounds.

-

Quantitative Data and Interpretation

Table 1: Expected Thermal Stability Parameters for this compound and its Analogs

| Parameter | This compound (Expected) | Di(2-ethylhexyl) sebacate (Analog) | Test Condition |

| Flash Point | ~200-220 °C | 210 °C[1] | Open Cup |

| Tonset (Inert) | Higher than oxidative Tonset | - | Nitrogen Atmosphere |

| Tonset (Oxidative) | Likely in the range of 250-300 °C | Oxidative onset for dioctyl sebacate is 290°C | Air/Oxygen Atmosphere |

Note: The values for this compound are estimations based on the properties of its close analogs and general trends for aliphatic esters. Experimental verification is essential.

Implications for Researchers and Drug Development Professionals

A thorough understanding of the thermal stability and degradation of this compound is critical for its successful application.

-

For Lubricant and Polymer Scientists: This knowledge is crucial for defining the maximum operating temperatures of lubricants and for optimizing processing conditions for polymers to prevent degradation and maintain desired material properties.

-

For Pharmaceutical Scientists:

-

Formulation Development: The Tonset provides a critical temperature limit for manufacturing processes like hot-melt extrusion. Processing above this temperature could lead to the degradation of the excipient and the formation of potentially harmful impurities.

-

Stability Studies: Understanding the degradation pathways allows for the development of analytical methods to detect and quantify degradation products in stability studies of the final drug product.

-

Excipient Compatibility: The degradation products of this compound (e.g., carboxylic acids) could potentially interact with the active pharmaceutical ingredient, affecting its stability and bioavailability.

-

Conclusion

This compound is a versatile material with a favorable thermal stability profile for many applications. Its degradation is highly dependent on the surrounding atmosphere, with distinct pyrolytic and thermo-oxidative pathways. A comprehensive characterization of its thermal behavior, primarily through techniques like TGA and EGA, is essential for its safe and effective use. For researchers and professionals in drug development, this understanding is not merely a matter of material science but a crucial aspect of ensuring the quality, safety, and efficacy of the final pharmaceutical product. Further research to establish a detailed TGA profile and to fully elucidate the kinetics of degradation for this compound would be of significant value to the scientific community.

References

-

ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020,

-

ICSC 1290 - DI(2-ETHYLHEXYL) SEBACATE. (n.d.). Retrieved from [Link]

Sources

A Spectroscopic Guide to Dihexyl Sebacate: Structure Elucidation and Analytical Methodologies

Introduction

Dihexyl sebacate (DHS), the diester of sebacic acid and n-hexanol, is a specialty chemical with significant applications as a plasticizer, emollient, and solvent in various industries.[1][2][3] Its physical and chemical properties, such as low volatility and high plasticizing efficiency, are directly attributable to its molecular structure.[2] For researchers, scientists, and professionals in drug development, a thorough understanding of its structural characteristics is paramount for formulation, quality control, and regulatory compliance.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the principles behind each technique, present and interpret the spectral data, and outline the experimental protocols for data acquisition. This guide is designed to serve as a practical reference for the structural elucidation of this compound and related long-chain esters.

Molecular Structure of this compound

This compound is chemically known as dihexyl decanedioate.[4] It consists of a central ten-carbon dicarboxylic acid backbone (sebacic acid) esterified at both ends with a six-carbon alcohol (n-hexanol).

Caption: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol: A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Caption: Workflow for ¹H NMR Analysis.

Data Interpretation: The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. Due to the molecule's symmetry, a simplified spectrum is observed.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | Triplet | 4H | -O-CH₂ - (a) |

| ~2.28 | Triplet | 4H | -CO-CH₂ - (d) |

| ~1.60 | Multiplet | 8H | -O-CH₂-CH₂ - (b), -CO-CH₂-CH₂ - (e) |

| ~1.30 | Multiplet | 16H | -(CH₂)₄- (c), -(CH₂)₂- (f) |

| ~0.89 | Triplet | 6H | -CH₃ (g) |

Note: The chemical shifts are predicted based on the analysis of similar long-chain esters and general principles of ¹H NMR.[5][6][7]

The protons adjacent to the electron-withdrawing oxygen of the ester group (a) are the most deshielded and appear furthest downfield.[5][6] The protons alpha to the carbonyl group (d) are also deshielded. The overlapping multiplets in the upfield region correspond to the methylene groups of the hexyl and sebacate chains. The terminal methyl groups (g) appear as a characteristic triplet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation: The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing distinct signals for each carbon atom in a unique electronic environment.

| Chemical Shift (ppm) | Assignment |

| ~173 | C =O |

| ~65 | -O-C H₂- |

| ~34 | -CO-C H₂- |

| ~31 | Methylene carbons |

| ~29 | Methylene carbons |

| ~25 | Methylene carbons |

| ~22 | Methylene carbons |

| ~14 | -C H₃ |

Note: The chemical shifts are predicted based on known values for long-chain esters and spectral databases.[8][9]

The carbonyl carbon of the ester is the most deshielded, appearing significantly downfield.[10] The carbon attached to the ester oxygen is also deshielded. The remaining aliphatic carbons appear in the upfield region of the spectrum.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: A small amount of neat this compound liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film for analysis.

Caption: Workflow for FTIR Analysis.

Data Interpretation: The FTIR spectrum of this compound is dominated by strong absorptions corresponding to the ester functional group and the long aliphatic chains.[4]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2925, ~2855 | C-H stretching | Aliphatic CH₂, CH₃ |

| ~1735 | C=O stretching | Ester |

| ~1465 | C-H bending | Aliphatic CH₂ |

| ~1170 | C-O stretching | Ester |

The most prominent feature is the strong, sharp absorption band around 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch in an ester.[11][12][13] The strong C-H stretching vibrations just below 3000 cm⁻¹ confirm the presence of the long alkyl chains.[14] Another key indicator of the ester group is the C-O stretching vibration observed around 1170 cm⁻¹.[11][13]

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: this compound is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and subsequent ionization. Electron Ionization (EI) is a common method for generating ions.

Caption: Workflow for Mass Spectrometry Analysis.

Data Interpretation: The mass spectrum of this compound provides its molecular weight and characteristic fragment ions.[4]

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 370 | [M]⁺ (Molecular Ion) |

| 269 | [M - C₆H₁₃O]⁺ |

| 185 | [C₁₀H₁₇O₃]⁺ |

The molecular ion peak [M]⁺ at m/z 370 confirms the molecular weight of this compound (C₂₂H₄₂O₄).[4] The fragmentation pattern is consistent with the structure of a long-chain diester.[15][16][17] Common fragmentation pathways include the loss of an alkoxy group (-OC₆H₁₃) to give a fragment at m/z 269, and cleavage of the C-C bonds within the long alkyl chains.[15][16] The base peak at m/z 185 is a characteristic fragment resulting from a McLafferty rearrangement.[17]

Conclusion

The combined application of NMR, FTIR, and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation of this compound. Each technique offers unique and complementary information, from the detailed carbon-hydrogen framework provided by NMR, to the functional group identification by FTIR, and the molecular weight and fragmentation confirmation by Mass Spectrometry. This guide serves as a foundational resource for scientists and researchers, enabling them to confidently identify and characterize this compound in their work. The methodologies and interpretative principles outlined herein are broadly applicable to the analysis of other long-chain esters and related compounds.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

Deutsch, J., & Mandelbaum, A. (1970). Mass spectrometry. XIII. Stereospecific electron impact induced fragmentation processes in some tricyclic diesters. Journal of the American Chemical Society, 92(14), 4288–4291. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. University of Calgary Chemistry. Retrieved from [Link]

-

Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 726-736. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75558, this compound. PubChem. Retrieved from [Link]

-

Rocky Mountain Laboratories. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Laboratories. Retrieved from [Link]

-

Kramer, J. K., Baumann, W. J., & Holman, R. T. (1971). Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols. Lipids, 6(7), 492-501. Retrieved from [Link]

-

Gericke, A., & Huehnerfuss, H. (1993). Monolayers of long-chain alcohols, fatty acid esters at the air/water interface: a comparison by external infrared reflection-absorption spectrometry. SPIE Proceedings. Retrieved from [Link]

-

R. K. Dewan & Co. (2025). Why do carboxylic acid esters have larger NMR chemical shift than carbonates?. Quora. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31218, Di-2-ethylhexyl sebacate. PubChem. Retrieved from [Link]

-

Universal Lab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Universal Lab Blog. Retrieved from [Link]

-

Murphy, R. C. (2010). Mass spectrometric analysis of long-chain lipids. Mass Spectrometry Reviews, 29(5), 787-809. Retrieved from [Link]

-

Oh, C. S., et al. (1997). ELO2 and ELO3, Homologues of the Saccharomyces cerevisiae ELO1 Gene, Function in Fatty Acid Elongation and Are Required for Sphingolipid Formation. Journal of Biological Chemistry, 272(28), 17376-17384. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic.... ResearchGate. Retrieved from [Link]

-

mzCloud. (2015). Bis 2 ethylhexyl sebacate. mzCloud. Retrieved from [Link]

-

Reddit. (2022). HNMR Chemical Shift for Esters. r/OrganicChemistry. Retrieved from [Link]

-

Nichols, M. A. (2017, March 26). How to Determine Structure of an Ester from Proton NMR Spectrum [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards. (A) Total ion.... ResearchGate. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). Di(2-ethylhexyl) sebacate - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

Wikipedia. (n.d.). Dioctyl sebacate. Wikipedia. Retrieved from [Link]

-

Hallstar. (n.d.). Di-2-Ethylhexyl Sebacate (DOS): A Very Versatile, Low-Temperature Ester. Hallstar Industrial. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (±)-dioctyl sebacate, 122-62-3. The Good Scents Company. Retrieved from [Link]

-

LookChem. (n.d.). Cas 122-62-3,Dioctyl sebacate. LookChem. Retrieved from [Link]

-

International Labour Organization. (1998). ICSC 1290 - DI(2-ETHYLHEXYL) SEBACATE. ILO. Retrieved from [Link]

-

TNJC. (n.d.). Diethylhexyl Sebacate. TNJC-Taiwan NJC corporation. Retrieved from [Link]

Sources

- 1. Dioctyl sebacate - Wikipedia [en.wikipedia.org]

- 2. hallstarindustrial.com [hallstarindustrial.com]

- 3. Diethylhexyl Sebacate - TNJC-Taiwan NJC corporation [tnjc.com.tw]

- 4. This compound | C22H42O4 | CID 75558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. reddit.com [reddit.com]